molecular formula C12H22N2O3 B3104619 (2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid CAS No. 1491139-76-4

(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid

Cat. No. B3104619
CAS RN: 1491139-76-4
M. Wt: 242.31 g/mol
InChI Key: SWKZVMLAOSAPKN-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid, also known as MPAC, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid has been studied for its potential applications in various fields, including drug discovery, peptide synthesis, and protein engineering. It has been used as a building block for the synthesis of various peptides, such as the antifungal peptide dermaseptin S4 and the opioid peptide enkephalin. (2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid has also been used in the development of protein-based drugs, such as the anticoagulant protein C.

Mechanism of Action

(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid is a derivative of the natural amino acid valine and can interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and the immune system. (2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid has also been shown to bind to the protein bovine serum albumin (BSA), which plays a role in the transport of various molecules in the blood.
Biochemical and Physiological Effects:
(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of DPP-IV activity, the modulation of glucose metabolism, and the binding to BSA. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases, such as diabetes and cardiovascular disease.

Advantages and Limitations for Lab Experiments

(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid has several advantages for use in lab experiments, including its high purity and solubility in water and organic solvents. However, its relatively high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several future directions for the study of (2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid, including the development of novel peptides and protein-based drugs, the investigation of its potential therapeutic applications in various diseases, and the exploration of its interactions with other enzymes and proteins in the body. Additionally, the development of more efficient and cost-effective synthesis methods for (2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid may enable broader use in scientific research.
In conclusion, (2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid is a synthetic compound that has shown potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field may lead to the development of novel therapeutic agents and the advancement of scientific knowledge.

properties

IUPAC Name

(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-9(2)10(11(15)16)13-12(17)14-7-5-4-6-8-14/h9-10H,3-8H2,1-2H3,(H,13,17)(H,15,16)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKZVMLAOSAPKN-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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